3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid is a complex organic compound that features a benzothiazole ring, a diazepane ring, and a pyrazine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under reflux conditions.
Diazepane Ring Formation: The benzothiazole derivative is then reacted with ethylenediamine to form the diazepane ring.
Coupling with Pyrazine Carboxylic Acid: The final step involves coupling the diazepane derivative with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the diazepane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the diazepane ring.
Substitution: Substituted derivatives at the chloro position on the benzothiazole ring.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition:
Medicine
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Mechanism of Action
The mechanism of action of 3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole ring and have similar pharmacological properties.
Pyrazine-2-carboxylic acid derivatives: These compounds share the pyrazine carboxylic acid moiety and are used in similar applications.
Uniqueness
Structural Complexity: The combination of the benzothiazole, diazepane, and pyrazine carboxylic acid moieties makes this compound unique.
Pharmacological Properties: Its potential as a multi-target drug makes it stand out among similar compounds.
Properties
Molecular Formula |
C18H16ClN5O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[4-(6-chloro-1,3-benzothiazol-2-yl)-1,4-diazepane-1-carbonyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C18H16ClN5O3S/c19-11-2-3-12-13(10-11)28-18(22-12)24-7-1-6-23(8-9-24)16(25)14-15(17(26)27)21-5-4-20-14/h2-5,10H,1,6-9H2,(H,26,27) |
InChI Key |
MLGIWAABQSWCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC=CN=C2C(=O)O)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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